molecular formula C8H9NO5S B1596867 4-Methoxy-3-sulfamoylbenzoic acid CAS No. 20532-06-3

4-Methoxy-3-sulfamoylbenzoic acid

Cat. No. B1596867
CAS RN: 20532-06-3
M. Wt: 231.23 g/mol
InChI Key: CKCJWLSXMXMIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-sulfamoylbenzoic acid, also known by its CAS Number 20532-06-3, is a chemical compound with the molecular formula C8H9NO5S . It has a molecular weight of 231.23 g/mol . This compound is typically stored at room temperature and is available in a solid form .


Molecular Structure Analysis

The InChI code for 4-Methoxy-3-sulfamoylbenzoic acid is 1S/C8H9NO5S/c1-14-6-3-2-5 (8 (10)11)4-7 (6)15 (9,12)13/h2-4H,1H3, (H,10,11) (H2,9,12,13) . The compound’s canonical SMILES representation is COC1=C (C=C (C=C1)C (=O)O)S (=O) (=O)N .

. It has a melting point of 286-288°C . The compound has a topological polar surface area of 115 Ų .

Scientific Research Applications

Toxicity Assessment

  • Toxicity of Benzoic Acid Derivatives : A study conducted by Gorokhova et al. (2020) evaluated the toxic properties of several benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids. The research found that these compounds, upon subchronic oral intake, led to various disorders, mainly of a common toxic nature with a predominant effect on the hepatorenal system. This study suggests the significance of understanding the toxic effects of such compounds in the body (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Chemical Properties and Reactions

  • Nucleophilic Substitution Reactions : HasegawaYoshinori (1983) investigated the reactions of 4-methoxy-3,5-dinitrobenzoic acids with hydroxide ion, observing the formation of anionic σ-complexes and intermediate complexes. This research provides insights into the chemical behavior of 4-methoxybenzoic acid derivatives under certain conditions (HasegawaYoshinori, 1983).

Material Science and Polymer Chemistry

  • Poly(arylene Ether Sulfone)s as Proton Exchange Membranes : Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone and 1,1-bis(4-hydroxyphenyl)-1,4-((4-fluorophenyl)thio)phenyl-2,2,2-trifluoroethane. This involved converting a methoxy group to a reactive hydroxyl group in the polymerization process, highlighting the utility of methoxybenzoic acid derivatives in advanced material science (Kim, Robertson, & Guiver, 2008).

Spectroscopy and Analytical Applications

  • Raman Spectra of Vanillic Acid : Clavijo, Menendez, and Aroca (2008) studied the vibrational and surface-enhanced Raman spectra of vanillic acid, a molecule structurally related to 4-methoxybenzoic acid. This research demonstrates the potential of such compounds in spectroscopic applications, including the detection at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).

Enzymatic Interactions and Biotechnology

  • Enzymatic Interaction Studies : Bernhardt, Erdin, Staudinger, and Ullrich (1973) explored the interaction of various substrates, including 4-methoxybenzoate, with an enzyme system from Pseudomonas putida. The study focused on how the enzyme system acts on different substrates, including para-substituted benzoic acid derivatives. The insights gained from this research contribute to our understanding of enzymatic processes involving methoxybenzoic acids and their potential applications in biotechnology (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Safety And Hazards

The safety information for 4-Methoxy-3-sulfamoylbenzoic acid indicates that it may form combustible dust concentrations in air . The compound is labeled with the GHS07 pictogram, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methoxy-3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCJWLSXMXMIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368813
Record name 4-methoxy-3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methoxy-3-sulfamoylbenzoic acid

CAS RN

20532-06-3
Record name 4-methoxy-3-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3-sulfamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-sulfamoylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-sulfamoylbenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-sulfamoylbenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-sulfamoylbenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-sulfamoylbenzoic acid

Citations

For This Compound
1
Citations
B Swain, A Angeli, S Angapelly… - Journal of Enzyme …, 2019 - Taylor & Francis
The synthesis of a novel series of 3-functionalised benzenesulfonamides incorporating phenyl-1,2,3-triazole with an amide linker was achieved by using the “click-tail” approach. The …
Number of citations: 19 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.